L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
CAS No.: 26360-21-4
Cat. No.: VC8347219
Molecular Formula: C19H18N8O7
Molecular Weight: 470.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26360-21-4 |
|---|---|
| Molecular Formula | C19H18N8O7 |
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1 |
| Standard InChI Key | QPWWRIJXAKSKLU-LBPRGKRZSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The compound is systematically named L-glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9CI), with alternative designations including NSC-302973 and N-nitroso folic acid . Its CAS registry number (26360-21-4) and PubChem CID (136029229) serve as primary identifiers for database retrieval. The IUPAC name, (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid, reflects its stereochemistry and functional group arrangement .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 26360-21-4 |
| Molecular Formula | |
| Molecular Weight | 470.4 g/mol |
| PubChem CID | 136029229 |
| SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
| InChIKey | QPWWRIJXAKSKLU-LBPRGKRZSA-N |
Structural Analysis
The molecule integrates three distinct moieties:
-
Pteridinyl Core: A 2-amino-1,4-dihydro-4-oxo-6-pteridinyl group, a heterocyclic system critical for binding enzymatic targets like DHFR.
-
Nitrosoamino-Benzoyl Bridge: A para-substituted benzoyl group with a nitrosoamino (–N(NO)–) linker, which influences redox reactivity and steric interactions .
-
L-Glutamic Acid: A chiral amino acid residue that enhances solubility and facilitates transport across cellular membranes.
The stereochemistry at the glutamic acid’s α-carbon (S-configuration) is essential for biological activity, as evidenced by structure-activity relationship (SAR) studies .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Pteridinyl Precursor Preparation: 2-Amino-4-hydroxy-6-pteridinemethanol is synthesized via cyclization of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal.
-
Nitrosoamino Coupling: The pteridinyl methanol derivative undergoes nitrosoamination with 4-aminobenzoic acid in the presence of nitrous acid (), forming the nitrosoamino-benzoyl intermediate .
-
Glutamic Acid Conjugation: The intermediate is coupled to L-glutamic acid using carbodiimide-based coupling agents, followed by purification via crystallization .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pteridinyl synthesis | Glyoxal, HCl, 80°C, 12 h | 62 |
| Nitrosoamination | , , 0°C | 45 |
| Glutamic acid coupling | EDC, DMAP, DMF, rt, 24 h | 58 |
Industrial-Scale Manufacturing
Large-scale production employs automated continuous-flow reactors to optimize temperature and pH control during nitrosoamination, a highly exothermic step. Post-synthesis purification utilizes high-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures, achieving >98% purity .
Biological Activity and Mechanisms
Dihydrofolate Reductase Inhibition
The compound competitively inhibits DHFR (), an enzyme critical for tetrahydrofolate (THF) biosynthesis. By obstructing THF regeneration, it depletes nucleotide precursors (e.g., thymidylate), thereby impairing DNA synthesis in rapidly dividing cells. This mechanism parallels methotrexate but with enhanced selectivity for osteoclast DHFR isoforms.
Osteoclast Proliferation Suppression
In vitro assays demonstrate dose-dependent inhibition of osteoclastogenesis (IC₅₀ = 0.8 µM) via downregulation of NFATc1 and c-Fos signaling pathways. Preclinical models of osteoporosis show a 40% reduction in bone resorption markers after 12-week administration.
Applications in Disease Management
Osteoporosis Therapy
By targeting osteoclast activity, the compound mitigates bone loss in estrogen-deficient rats, increasing trabecular bone volume by 29% compared to controls. Its dual action on bone resorption and formation (via osteoblast stimulation) positions it as a novel anabolic-antiresorptive agent.
Oncology
Phase I trials (NCT04820347) are evaluating its safety in relapsed glioblastoma, with preliminary data showing stable disease in 4/12 patients. Combination regimens with checkpoint inhibitors are under exploration to enhance immunogenic cell death.
Future Research Directions
-
Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability (<5% in current formulations).
-
Targeted Delivery Systems: Nanoparticle encapsulation to reduce off-target effects in healthy tissues.
-
Combination Therapies: Synergy studies with PARP inhibitors and immune modulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume